molecular formula C17H19NO3 B8535933 Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate CAS No. 33369-50-5

Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate

Cat. No. B8535933
CAS RN: 33369-50-5
M. Wt: 285.34 g/mol
InChI Key: MIGJPZOICQIARQ-UHFFFAOYSA-N
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Description

Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33369-50-5

Product Name

Ethyl (5-benzoyl-1,4-dimethyl-1H-pyrrol-2-yl)acetate

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 2-(5-benzoyl-1,4-dimethylpyrrol-2-yl)acetate

InChI

InChI=1S/C17H19NO3/c1-4-21-15(19)11-14-10-12(2)16(18(14)3)17(20)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3

InChI Key

MIGJPZOICQIARQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N1C)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1,4-dimethylpyrrole-2-acetate (37.0 g, 0.19 mol), benzoyl chloride (54.3 g, 0.38 mol), and triethylamine (52.9 ml, 0.38 mol) were dissolved in xylenes (750 ml), and the reaction mixture was refluxed for 18 h under argon. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo. Purification on a Florisil® column (hexane followed by hexane-ethyl acetate, 4:1) gave ethyl 5-benzoyl-1,4-dimethylpyrrole-2-acetate (30.45 g, 57%) as a solid. ##STR18##
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
52.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
750 mL
Type
solvent
Reaction Step One

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